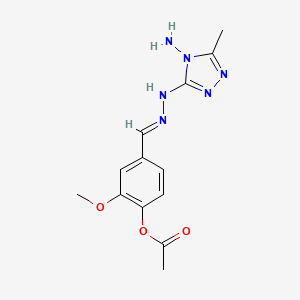![molecular formula C28H32N4O7 B11545258 4-[(3-methoxyphenyl)amino]-3,5-dinitro-N-[4-(octyloxy)phenyl]benzamide](/img/structure/B11545258.png)
4-[(3-methoxyphenyl)amino]-3,5-dinitro-N-[4-(octyloxy)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-methoxyphenyl)amino]-3,5-dinitro-N-[4-(octyloxy)phenyl]benzamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of nitro groups, methoxy groups, and octyloxy groups attached to a benzamide core. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methoxyphenyl)amino]-3,5-dinitro-N-[4-(octyloxy)phenyl]benzamide typically involves multiple steps:
Nitration: The initial step involves the nitration of a suitable aromatic precursor to introduce nitro groups. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Amination: The nitro compound is then subjected to amination to introduce the amino group. This can be done using reducing agents such as tin(II) chloride in hydrochloric acid.
Octyloxylation: The octyloxy group is introduced via an etherification reaction, typically using octyl bromide and a base such as sodium hydride.
Amidation: Finally, the compound is subjected to amidation to form the benzamide structure. This can be done using an appropriate amine and a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups. Typical reducing agents are iron powder in acetic acid or catalytic hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Reagents like bromine or chlorinating agents can be used for halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Iron powder in acetic acid, catalytic hydrogenation with palladium on carbon.
Substitution: Bromine in carbon tetrachloride for bromination, chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: Formation of quinones or nitroso derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-[(3-methoxyphenyl)amino]-3,5-dinitro-N-[4-(octyloxy)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules. It is also studied for its reactivity and stability under various conditions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of advanced materials, including polymers and coatings.
作用機序
4-[(3-メトキシフェニル)アミノ]-3,5-ジニトロ-N-[4-(オクチルオキシ)フェニル]ベンズアミドの作用機序には、特定の分子標的との相互作用が含まれます。ニトロ基は、細胞成分と相互作用できる反応性中間体を形成するために還元を受ける可能性があります。メトキシ基とオクチルオキシ基は、化合物の溶解性と膜透過性に影響を与える可能性があり、生物系内での分布に影響を与えます。
6. 類似の化合物との比較
類似の化合物
4-[(3-メトキシフェニル)アミノ]-3,5-ジニトロベンズアミド: オクチルオキシ基が不足しており、親油性が低くなっています。
4-[(3-メトキシフェニル)アミノ]-3-ニトロ-N-[4-(オクチルオキシ)フェニル]ベンズアミド: ニトロ基が1つしかないため、反応性が変化する可能性があります。
4-[(3-メトキシフェニル)アミノ]-3,5-ジニトロ-N-フェニルベンズアミド: オクチルオキシ基が不足しており、溶解性と膜との相互作用に影響を与えます。
独自性
4-[(3-メトキシフェニル)アミノ]-3,5-ジニトロ-N-[4-(オクチルオキシ)フェニル]ベンズアミドにおけるメトキシ基とオクチルオキシ基の両方の存在は、その親油性と潜在的な生物活性においてユニークなものとなっています。これらの官能基の組み合わせは、化合物の反応性、溶解性、および生物学的標的との相互作用に影響を与え、さまざまな科学的研究のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
4-[(3-methoxyphenyl)amino]-3,5-dinitrobenzamide: Lacks the octyloxy group, making it less lipophilic.
4-[(3-methoxyphenyl)amino]-3-nitro-N-[4-(octyloxy)phenyl]benzamide: Contains only one nitro group, potentially altering its reactivity.
4-[(3-methoxyphenyl)amino]-3,5-dinitro-N-phenylbenzamide: Lacks the octyloxy group, affecting its solubility and membrane interaction.
Uniqueness
The presence of both methoxy and octyloxy groups in 4-[(3-methoxyphenyl)amino]-3,5-dinitro-N-[4-(octyloxy)phenyl]benzamide makes it unique in terms of its lipophilicity and potential biological activity. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various scientific studies.
特性
分子式 |
C28H32N4O7 |
|---|---|
分子量 |
536.6 g/mol |
IUPAC名 |
4-(3-methoxyanilino)-3,5-dinitro-N-(4-octoxyphenyl)benzamide |
InChI |
InChI=1S/C28H32N4O7/c1-3-4-5-6-7-8-16-39-23-14-12-21(13-15-23)30-28(33)20-17-25(31(34)35)27(26(18-20)32(36)37)29-22-10-9-11-24(19-22)38-2/h9-15,17-19,29H,3-8,16H2,1-2H3,(H,30,33) |
InChIキー |
JMLPQQSQCHTLQN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])NC3=CC(=CC=C3)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-(3,3'-Dimethoxybiphenyl-4,4'-diyl)bis[3-(3,4-dichlorophenyl)urea]](/img/structure/B11545175.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11545179.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11545186.png)
![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11545188.png)
![2-[2-(4-Bromophenyl)ethynyl]thiophene](/img/structure/B11545190.png)

![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11545199.png)
![(2E,5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11545205.png)
![4-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11545232.png)
![5-{[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11545240.png)
![2,6-bis(4-acetylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11545249.png)
![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B11545254.png)
![4-bromo-2-[(E)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)methyl]phenol](/img/structure/B11545255.png)
![4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11545256.png)
